

Commercial Suppliers and Technical Guide for 2,3-Dichlorobenzoic acid-13C

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Compound of Interest

Compound Name: 2,3-Dichlorobenzoic acid-13C

Cat. No.: B562101

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of commercial suppliers for **2,3-Dichlorobenzoic acid-13C**, a stable isotope-labeled compound crucial for various research and development applications. Its primary utility lies in its role as an internal standard for quantitative analysis by mass spectrometry, in metabolic studies of pharmaceuticals and environmental contaminants, and as a tracer in synthetic chemistry. This guide includes a summary of supplier specifications, a key synthetic pathway where this compound serves as an intermediate, and a relevant metabolic pathway.

Commercial Supplier Data

For researchers sourcing **2,3-Dichlorobenzoic acid-13C**, the following table summarizes key quantitative data from various commercial suppliers. It is important to note that availability and specifications can change, and direct inquiry with the suppliers is recommended for the most current information.

Supplier	Product Name/Code	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Physical Description
LGC Standards	2,3-Dichlorobenzoic-7-13C	1184971-82-1	$C_6^{13}CH_4Cl_2O_2$ ^[1]	192.00 ^[1]	Not Specified	Not Specified
Coompo	C223148	1184971-82-1	$C_6^{13}CH_4Cl_2O_2$	192	98% ^[2]	Brown Solid ^[2]
Pharmaffiliates	PA STI 030250	1184971-82-1	$C_6^{13}CH_4Cl_2O_2$ ^[1]	192.00 ^[1]	Not Specified	Brown Solid ^[1]

Key Applications and Experimental Workflows

2,3-Dichlorobenzoic acid is a significant intermediate in the synthesis of pharmaceuticals, most notably the anti-epileptic drug Lamotrigine.^[3] The use of its ¹³C-labeled analog is invaluable for drug metabolism and pharmacokinetic (DMPK) studies, allowing for precise tracking and quantification of the drug and its metabolites.

Synthesis of Lamotrigine

The synthesis of Lamotrigine from 2,3-Dichlorobenzoic acid involves several key steps. The ¹³C-labeled version would be introduced at the beginning of this synthesis to produce ¹³C-labeled Lamotrigine.

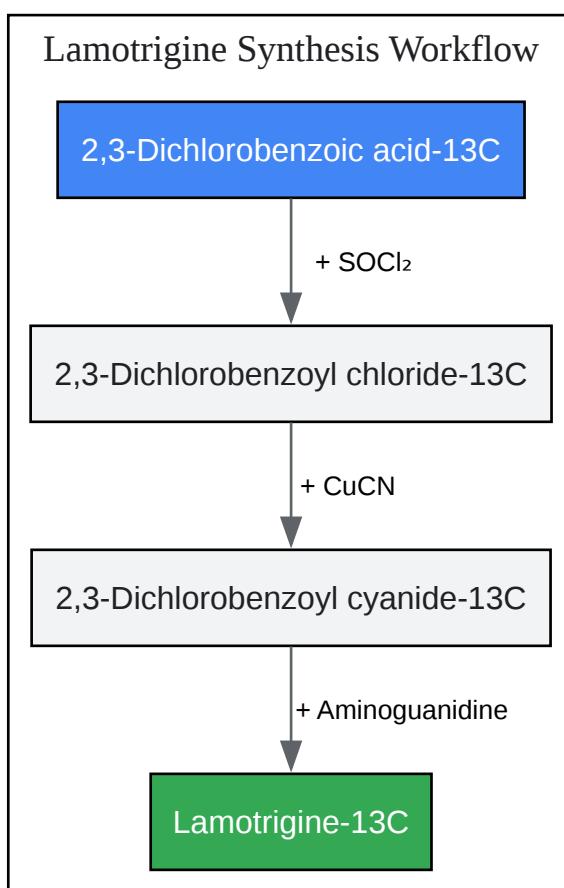
Experimental Protocol: Synthesis of Lamotrigine Intermediate

The following is a generalized protocol based on common synthetic routes described in chemical literature and patents.^{[4][5]}

- Acid Chloride Formation: 2,3-Dichlorobenzoic acid (or its ¹³C-labeled counterpart) is reacted with a chlorinating agent, such as thionyl chloride ($SOCl_2$), typically in an inert solvent and under reflux, to form 2,3-Dichlorobenzoyl chloride.^{[4][6]}

- Cyanation: The resulting 2,3-Dichlorobenzoyl chloride is then reacted with a cyanide source, such as cuprous cyanide (CuCN), often in a high-boiling point solvent like xylene, to yield 2,3-Dichlorobenzoyl cyanide.[4][6]
- Cyclization: This cyanide intermediate is subsequently cyclized with aminoguanidine in a suitable solvent, such as dimethylsulfoxide (DMSO), to form the final triazine ring structure of Lamotrigine.[6]

The workflow for this synthesis is visualized in the diagram below.



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Lamotrigine Synthesis Workflow from 2,3-Dichlorobenzoic acid-13C.

Relevance in Environmental and Toxicological Research

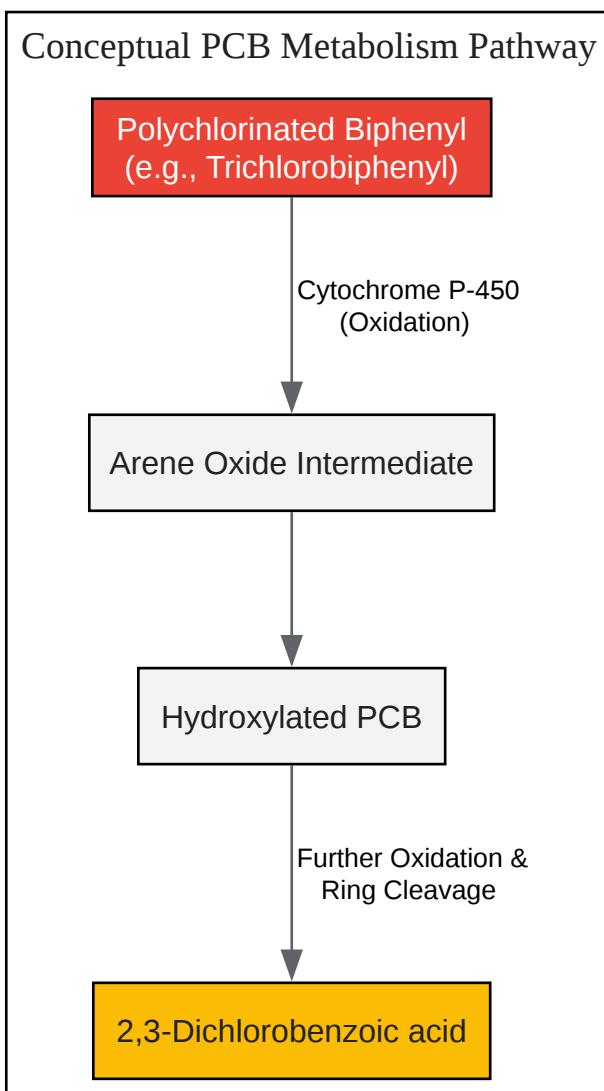
Polychlorinated biphenyls (PCBs) are persistent environmental pollutants that undergo metabolic transformation in organisms. The metabolism of PCBs is a critical area of study as the resulting metabolites can be more or less toxic than the parent compounds.

Dichlorobenzoic acids have been identified as metabolites of certain PCB congeners.^[7] The ¹³C-labeled 2,3-Dichlorobenzoic acid can serve as an essential analytical standard for identifying and quantifying these metabolites in biological and environmental samples.

PCB Metabolism Pathway

The primary metabolic pathway for PCBs involves oxidation by the cytochrome P-450 (CYP) enzyme system in the liver.^[7] This process introduces hydroxyl groups onto the biphenyl structure, which can be followed by further oxidation and ring cleavage to form various metabolites, including chlorinated benzoic acids.

The conceptual pathway is illustrated below.



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Conceptual pathway of PCB metabolism to Dichlorobenzoic acid.

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